molecular formula C17H11NO7 B15186966 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- CAS No. 137988-19-3

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)-

Cat. No.: B15186966
CAS No.: 137988-19-3
M. Wt: 341.27 g/mol
InChI Key: VHEVRRUDRNGITC-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of an acetyloxy group at the 7th position and a 3-nitrophenoxy group at the 3rd position on the benzopyran ring. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzopyran precursor.

    Acetylation: The 7th position of the benzopyran ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Nitration: The 3rd position is then nitrated using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.

    Phenoxy Substitution: Finally, the nitro group is substituted with a 3-nitrophenoxy group using a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of benzopyran-4,7-dione derivatives.

    Reduction: Formation of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-aminophenoxy)-.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 7-(hydroxy)-3-(3-nitrophenoxy)-: Similar structure but with a hydroxy group instead of an acetyloxy group.

    4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-nitrophenoxy)-: Similar structure but with a nitro group at the 4th position of the phenoxy ring.

Uniqueness

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

137988-19-3

Molecular Formula

C17H11NO7

Molecular Weight

341.27 g/mol

IUPAC Name

[3-(3-nitrophenoxy)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C17H11NO7/c1-10(19)24-13-5-6-14-15(8-13)23-9-16(17(14)20)25-12-4-2-3-11(7-12)18(21)22/h2-9H,1H3

InChI Key

VHEVRRUDRNGITC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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